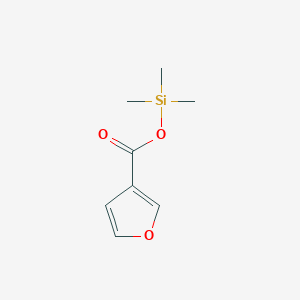
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline est un composé chimique appartenant à la classe des dérivés de benzothiazole. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antifongiques, antibactériennes et anticancéreuses. La présence du groupe trifluorométhoxy augmente la lipophilie et la stabilité métabolique du composé, ce qui en fait un candidat précieux pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline implique généralement les étapes suivantes :
Formation du noyau benzothiazole : Le noyau benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec le disulfure de carbone en présence d’une base, suivie d’une oxydation.
Introduction du groupe trifluorométhoxy : Le groupe trifluorométhoxy peut être introduit par des réactions de substitution nucléophile en utilisant des réactifs trifluorométhoxy appropriés.
Couplage avec l’aniline : La dernière étape implique le couplage du noyau benzothiazole avec des dérivés d’aniline dans des conditions appropriées, telles que l’utilisation de réactions de couplage croisé catalysées au palladium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation des voies de synthèse ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro (s’il est présent) en un groupe amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle benzothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les agents acylants sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzothiazole.
Applications de recherche scientifique
La 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel d’agent antifongique et antibactérien.
Médecine : Explorée pour ses propriétés anticancéreuses et son potentiel d’agent thérapeutique.
Industrie : Utilisée dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles qu’une stabilité et une réactivité accrues.
Applications De Recherche Scientifique
4-(1,3-Benzothiazol-2-yl)-2-(trifluoromethoxy)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
Le mécanisme d’action de la 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber des enzymes essentielles à la survie des cellules fongiques ou bactériennes, entraînant leur mort. En recherche sur le cancer, le composé peut interférer avec la division cellulaire et induire l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(1,3-Benzothiazol-2-yl)aniline : Elle ne possède pas le groupe trifluorométhoxy, ce qui se traduit par des activités et des propriétés biologiques différentes.
2-(Trifluorométhoxy)aniline : Elle ne possède pas le noyau benzothiazole, ce qui entraîne une réactivité et des applications différentes.
Unicité
La présence à la fois du noyau benzothiazole et du groupe trifluorométhoxy dans la 4-(1,3-Benzothiazol-2-yl)-2-(trifluorométhoxy)aniline la rend unique. Cette combinaison améliore sa lipophilie, sa stabilité métabolique et son activité biologique, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Numéro CAS |
920520-31-6 |
|---|---|
Formule moléculaire |
C14H9F3N2OS |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-11-7-8(5-6-9(11)18)13-19-10-3-1-2-4-12(10)21-13/h1-7H,18H2 |
Clé InChI |
ROUZEIBKLXOKPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


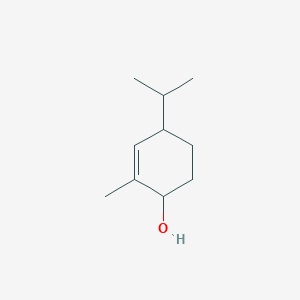
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)

![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
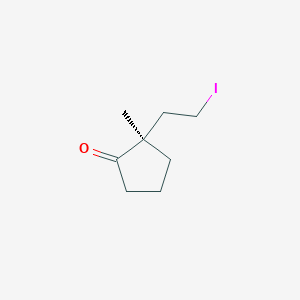
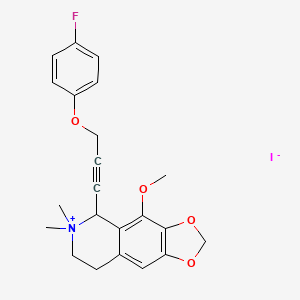
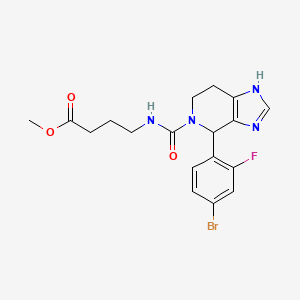
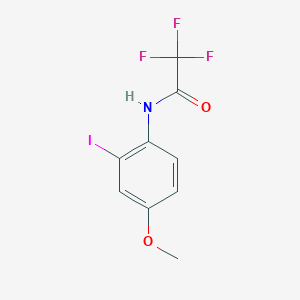
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
